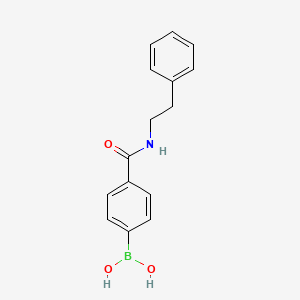

4-(Phenethylcarbamoyl)phenylboronic acid

Description

Significance of Boron in Medicinal Chemistry and Drug Development

Historically, boron-containing compounds were often overlooked in medicinal chemistry, partly due to perceptions of potential toxicity. researchgate.netnih.gov However, this view has been thoroughly revised, especially following the successful introduction of boron-based drugs into clinical practice. researchgate.net Boron's unique position in the periodic table, neighboring carbon and nitrogen, endows it with distinct electronic properties that are highly valuable for drug design. nih.gov

The boron atom in boronic acids possesses an empty p-orbital, making it a mild Lewis acid. researchgate.net This allows it to form stable, yet reversible, covalent bonds with nucleophilic groups, such as the hydroxyl groups found in serine residues within enzyme active sites or in the diol structures of carbohydrates. nih.govresearchgate.net This capacity for reversible covalent interaction is a key attribute, enabling the design of potent and highly specific enzyme inhibitors. mdpi.com The initial concerns about toxicity have been demystified, and it is now recognized that boron is a versatile element for creating therapeutic agents with favorable pharmacokinetic profiles. researchgate.netnih.gov

Overview of Boronic Acid Derivatives in Contemporary Drug Discovery

The therapeutic potential of boronic acid derivatives was unequivocally demonstrated with the U.S. Food and Drug Administration (FDA) approval of Bortezomib (Velcade®) in 2003. mdpi.comgoogle.com Bortezomib, a dipeptide boronic acid, functions as a proteasome inhibitor and has become a cornerstone in the treatment of multiple myeloma. researchgate.netnih.gov The boronic acid moiety is crucial to its mechanism, forming a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, thereby inhibiting protein degradation and inducing apoptosis in cancer cells. researchgate.net

The success of Bortezomib catalyzed a surge of interest in this class of compounds, leading to the development and approval of other boronic acid-based drugs. researchgate.netmdpi.com These agents target a range of conditions, showcasing the versatility of the boronic acid pharmacophore. researchgate.net Beyond their direct therapeutic roles, phenylboronic acids are indispensable building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds that is widely used by the pharmaceutical industry. nih.govresearchgate.net

Table 1: Examples of FDA-Approved Boronic Acid-Containing Drugs This table is interactive and can be sorted by clicking on the column headers.

| Drug Name | Brand Name | Year of First FDA Approval | Therapeutic Area | Mechanism of Action |

|---|---|---|---|---|

| Bortezomib | Velcade® | 2003 | Oncology (Multiple Myeloma) | Proteasome Inhibitor |

| Ixazomib | Ninlaro® | 2015 | Oncology (Multiple Myeloma) | Proteasome Inhibitor |

| Vaborbactam | Vabomere® (in combination) | 2017 | Infectious Disease | β-Lactamase Inhibitor |

| Tavaborole | Kerydin® | 2014 | Antifungal (Onychomycosis) | Leucyl-tRNA Synthetase Inhibitor |

| Crisaborole | Eucrisa® | 2016 | Dermatology (Atopic Dermatitis) | Phosphodiesterase-4 (PDE4) Inhibitor |

Contextualization of 4-(Phenethylcarbamoyl)phenylboronic Acid within Phenylboronic Acid Research

While extensive research has focused on drugs like Bortezomib, the broader field of phenylboronic acid research involves the synthesis and evaluation of a vast number of derivatives to explore new therapeutic possibilities. The compound This compound represents one such derivative, designed to probe specific structure-activity relationships. Although detailed, peer-reviewed studies focusing exclusively on this specific molecule are not widely available in public literature, its structure allows for contextualization within established medicinal chemistry principles.

The molecule can be analyzed by its constituent parts:

Phenylboronic Acid Core: This is the primary functional group, providing the capacity for reversible covalent interactions with biological targets like enzymes. nih.gov Its derivatives are widely explored as potential inhibitors of serine proteases, among other targets. researchgate.net

4-Carbamoylphenyl Linker: The amide (carbamoyl) group at the 4-position of the phenyl ring provides a stable and synthetically versatile linkage point. Compounds containing the (4-Carbamoylphenyl)boronic acid moiety are recognized as important precursors for organic transformations and potential pharmaceutical agents. nih.govresearchgate.net The amide group itself can participate in hydrogen bonding, potentially influencing how the molecule binds to a target protein.

Phenethyl Group: The addition of a phenethyl group (a two-carbon chain attached to a phenyl ring) is a common strategy in drug design to modulate a compound's properties. nih.govmdpi.com This group can increase lipophilicity, which may affect cell permeability and pharmacokinetic properties. Furthermore, the aromatic ring of the phenethyl group can engage in hydrophobic or π-stacking interactions within a target's binding site, often enhancing binding affinity and potency. mdpi.com

Therefore, this compound can be classified as a substituted phenylboronic acid designed for potential use in drug discovery screening. It combines the biologically active boronic acid warhead with a linker and a modulating group, making it a candidate for inclusion in chemical libraries aimed at identifying new enzyme inhibitors or other bioactive molecules.

Table 2: General Physicochemical Properties of Phenylboronic Acid (Parent Compound) This table provides reference data for the unsubstituted core structure.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇BO₂ |

| Molar Mass | 121.93 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 216 °C (421 °F; 489 K) |

| Acidity (pKa) | 8.83 |

| Solubility | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C) |

Data sourced from Wikipedia. wikipedia.org

Structure

2D Structure

Properties

IUPAC Name |

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXKSNJPIRHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625085 | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-46-9 | |

| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

General Synthetic Approaches for Phenylboronic Acid Derivatives

The synthesis of phenylboronic acid derivatives is a well-established area of organic chemistry, with several robust methods available. A primary route involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. This classic approach offers a straightforward pathway to a wide range of substituted phenylboronic acids.

Transition metal-catalyzed cross-coupling reactions represent another cornerstone of phenylboronic acid synthesis. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of complex arylboronic acids. chemicalbook.comsigmaaldrich.com Similarly, Sonogashira and Buchwald-Hartwig cross-coupling reactions provide versatile methods for introducing alkyne and amine functionalities, respectively, onto the phenyl ring, which can then be further modified. chemicalbook.comsigmaaldrich.com These reactions are indispensable for creating diverse libraries of phenylboronic acid derivatives for various applications.

More recent advancements include iridium-catalyzed C-H borylation, which allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. This method offers a more atom-economical and efficient route to certain phenylboronic acid derivatives, avoiding the need for pre-functionalized starting materials like aryl halides.

A common synthetic pathway for preparing 4-(Phenethylcarbamoyl)phenylboronic acid involves the amidation of 4-carboxyphenylboronic acid with phenethylamine. This reaction is typically facilitated by coupling reagents.

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for amide bond formation, though it can lead to the formation of N-acylurea byproducts. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide that facilitates easier purification of the product. researchgate.net |

| HOBt (1-Hydroxybenzotriazole) | Often used as an additive with carbodiimides to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.comnih.gov |

| DMAP (4-Dimethylaminopyridine) | A highly effective acylation catalyst, often used in conjunction with other coupling reagents. nih.gov |

In some cases, the boronic acid moiety may require protection to prevent unwanted side reactions during the amidation process. MIDA (N-methyliminodiacetic acid) esters are commonly employed for this purpose, as they are stable under a variety of reaction conditions and can be easily deprotected. researchgate.net

Strategies for Derivatization and Functionalization of Phenylboronic Acid Scaffolds Relevant to this compound

The functionalization of the this compound scaffold can be approached in several ways, targeting the phenyl ring, the amide linkage, or the boronic acid group itself.

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring, thereby modulating the electronic properties and steric profile of the molecule. For instance, nitration followed by reduction can provide an amino group, which can be further derivatized. Halogenation can introduce a handle for subsequent cross-coupling reactions, allowing for the attachment of a wide range of functional groups.

Modification of the Amide Linkage: The amide bond itself offers opportunities for modification. For example, N-alkylation or N-acylation of the amide nitrogen can be performed, although this may require specific reaction conditions to avoid interference from the boronic acid group.

Modification of the Boronic Acid Group: The boronic acid moiety is a versatile functional group that can undergo various transformations. Esterification with diols, such as pinacol, is a common strategy to protect the boronic acid or to modify its physical properties, such as solubility. The boronic acid can also be converted to a boronate ester, which can then participate in a range of cross-coupling reactions.

A study has shown that the carboxyl group of carboxyphenylboronic acids can be directly amidated under mild conditions without the need for coupling reagents or catalysts. researchgate.net This suggests a potentially more streamlined approach for the synthesis of compounds like this compound.

| Functionalization Strategy | Description |

| Electrophilic Aromatic Substitution | Introduction of substituents (e.g., -NO2, -Br) onto the phenyl ring. |

| N-Alkylation/N-Acylation | Modification of the amide nitrogen. |

| Boronic Acid Esterification | Reaction with diols (e.g., pinacol) to form boronate esters. |

| Catalyst-Free Amidation | Direct reaction of a carboxyphenylboronic acid with an amine. researchgate.net |

Novel Synthetic Routes for Structurally Related Boronic Acid Compounds

Recent research has focused on developing novel and more efficient methods for the synthesis of boronic acid derivatives, including those with amide functionalities.

Boronic Acid-Catalyzed Amide Formation: Interestingly, arylboronic acids themselves can act as catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. tcichemicals.comtcichemicals.com This approach offers a greener alternative to traditional coupling reagents, as the catalyst is non-toxic and the only byproduct is water. This method could potentially be applied to the synthesis of this compound, where the product itself might influence the reaction.

Photochemical Homologation of Boronic Acids: A novel photochemical method has been developed for the homologation of boronic acids with N-tosylhydrazones. researchgate.net This reaction proceeds under mild conditions and allows for the synthesis of benzylboronates, which can be further transformed. researchgate.net This methodology could be adapted to create structurally diverse analogs of this compound.

Chemoselective Primary Amination of Aryl Boronic Acids: A catalytic method for the direct primary amination of arylboronic acids has been reported, which utilizes a phosphetane-based catalyst to capture HNO generated in situ. nih.gov This reaction is highly chemoselective and tolerates a wide range of functional groups, providing a direct route to aminophenylboronic acids, which are valuable precursors for the synthesis of amide-functionalized derivatives. nih.gov

Molecular Interactions and Biochemical Mechanisms

Reversible Covalent Binding with Diol-Containing Biomolecules

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. bath.ac.ukresearchgate.netnih.gov This interaction results in the formation of cyclic boronate esters. bath.ac.ukresearchgate.net The stability of these esters is pH-dependent, a feature that is crucial for their biological applications. researchgate.net

Phenylboronic acids are known to interact with saccharides and the glycan portions of glycoproteins through the formation of these reversible boronate esters. nih.govfigshare.comresearchgate.net This binding is a result of the reaction between the boronic acid and the cis-diol groups present in many sugar residues. researchgate.net The affinity of this interaction can be influenced by the specific saccharide and the substituents on the phenylboronic acid ring, which can alter its electronic properties and pKa. nih.gov

Surface plasmon resonance (SPR) studies have been employed to analyze the interactions between glycoproteins and surfaces modified with boronic acid derivatives, such as 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA). nih.govfigshare.com These studies have shown that glycoproteins can bind strongly to such surfaces and can be subsequently released, highlighting the reversible nature of the interaction. nih.govfigshare.com The binding is dictated by the terminal saccharide of the glycoprotein's heteroglycan chain. nih.govfigshare.com For instance, a notable difference in binding is observed between fetuin and its desialylated form, asialofetuin, indicating the importance of the terminal sialic acid residues in the interaction with the immobilized AECPBA. nih.govfigshare.com

| Glycoprotein | Key Feature | Interaction with AECPBA Surface | Reference |

|---|---|---|---|

| Fetuin | Contains terminal sialic acid | Strong binding | nih.gov, figshare.com |

| Asialofetuin | Lacks terminal sialic acid (desialylated) | Significantly different binding compared to fetuin | nih.gov, figshare.com |

A particularly significant interaction of phenylboronic acids is their binding to sialic acids. nih.govnih.gov Sialic acids are often overexpressed on the surface of cancer cells, making them a target for cancer-specific therapies. nih.govmdpi.com Phenylboronic acid and its derivatives can selectively bind to these sialic acid residues. nih.gov This binding is pH-dependent, with a higher affinity observed in the slightly acidic microenvironment often found in tumors compared to the physiological pH of healthy tissues. nih.gov This pH sensitivity contributes to the selective targeting of cancer cells. nih.gov

The interaction between phenylboronic acid and sialic acid has been leveraged in the development of cancer recognition moieties. kinampark.com For example, natural killer (NK) cells have been surface-engineered with PBA to enhance their targeting of sialic acid-overexpressing cancer cells, leading to improved anticancer efficacy. kinampark.com This strategy relies on the specific molecular interaction between the boronic acid and the diol groups of sialic acid on the cancer cell membrane. researchgate.net

Enzyme Inhibition Mechanisms by Phenylboronic Acid Derivatives

The boron atom in boronic acids is electron-deficient, making it a Lewis acid that can readily interact with nucleophiles. This property is central to their mechanism of enzyme inhibition, particularly with serine proteases.

Phenylboronic acid derivatives are a well-established class of proteasome inhibitors. nih.govnih.gov The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. patsnap.comaacrjournals.orgwikipedia.org

The mechanism of proteasome inhibition by boronic acid-containing drugs, such as bortezomib, involves the formation of a stable, yet reversible, covalent bond between the boron atom and the hydroxyl group of the N-terminal threonine residue in the active site of the 26S proteasome. patsnap.commdpi.comnih.gov This interaction specifically inhibits the chymotrypsin-like activity of the proteasome. patsnap.comnih.gov The inhibition of the proteasome leads to the accumulation of regulatory proteins, which in turn disrupts various cellular signaling pathways, including the NF-κB pathway, ultimately promoting cancer cell death. patsnap.comnih.gov

| Proteasome Inhibitor | Chemical Class | Mechanism of Action | Reference |

|---|---|---|---|

| Bortezomib | Dipeptidyl boronic acid | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. | patsnap.com, nih.gov, oup.com |

| Carfilzomib | Epoxyketone | Irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. | wikipedia.org, researchgate.net |

| Ixazomib | Boronic acid prodrug | Reversible proteasome inhibitor. | nih.gov, wikipedia.org |

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major public health concern. nih.govacs.org Phenylboronic acid derivatives have been investigated as inhibitors of these enzymes. nih.govnih.govmdpi.com β-lactamases are classified into four classes (A, B, C, and D), with classes A, C, and D being serine β-lactamases. nih.govasm.org

Boronic acid-based inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme. mdpi.com The boron atom forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, thereby inhibiting its activity. mdpi.com Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of class A and class C β-lactamases. asm.orgdrugbank.com It is used in combination with antibiotics like meropenem (B701) to protect them from degradation by these enzymes. drugbank.comvabomere.com

Other Mechanisms of Biological Action of Phenylboronic Acid Compounds

Beyond their well-documented roles in proteasome and β-lactamase inhibition, phenylboronic acid compounds exhibit other biological activities. These include antioxidant properties, where they have been shown to reduce oxidative stress, inflammation, and apoptosis in preclinical models by detoxifying reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. researchgate.net Furthermore, the deboronation of some boronic acid-containing compounds, catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive imine amide metabolites. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis Pathways

Research into 4-(Phenethylcarbamoyl)phenylboronic acid, also known as ONC201 or TIC10, has elucidated its significant effects on the cell cycle and apoptotic pathways in various cancer cell lines. The compound is recognized for its ability to halt cell proliferation by inducing cell cycle arrest and to trigger programmed cell death through multiple molecular interactions.

The compound has been shown to induce a G1 phase cell cycle arrest in several types of cancer cells. researchgate.netnih.gov In studies involving endometrial and ovarian cancer cell lines, treatment with this compound led to a dose-dependent increase in the population of cells in the G1 phase. researchgate.netnih.gov This arrest is biochemically linked to the downregulation of key cell cycle regulatory proteins, specifically Cyclin D1, cyclin-dependent kinase 4 (CDK4), and cyclin-dependent kinase 6 (CDK6). researchgate.netnih.gov Similarly, in BT474 breast cancer cells, the compound induces a G1/S cell cycle arrest. researchgate.net By inhibiting these proteins, the compound effectively stops the cell from progressing from the G1 phase to the S phase, thereby inhibiting proliferation. nih.gov

The following table summarizes the effects of this compound on cell cycle progression in different cancer cell lines.

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Proteins Modulated |

| ECC-1 | Endometrial Cancer | G1 Arrest researchgate.net | Cyclin D1, CDK4 researchgate.net |

| KLE | Endometrial Cancer | G1 Arrest researchgate.net | Cyclin D1, CDK4 researchgate.net |

| OVCAR5 | Ovarian Cancer | G1 Arrest nih.gov | Cyclin D1, CDK4, CDK6 nih.gov |

| SKOV3 | Ovarian Cancer | G1 Arrest nih.gov | Cyclin D1, CDK4, CDK6 nih.gov |

| BT474 | Breast Cancer | G1/S Arrest researchgate.net | Not specified |

A primary mechanism of action for this compound is the induction of apoptosis, primarily through the activation of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway. ashpublications.orgupenn.edunih.gov The compound transcriptionally induces the TRAIL gene in a p53-independent manner. ashpublications.orgupenn.edu This is achieved through the dual inactivation of the Akt and ERK signaling pathways. ashpublications.orgupenn.eduashpublications.org The inhibition of Akt and ERK leads to the activation of the transcription factor Foxo3a, which then translocates to the nucleus and binds to the TRAIL gene promoter, upregulating its expression. upenn.edunih.govresearchgate.net

The induced apoptosis is caspase-dependent. ashpublications.orgashpublications.org Studies have shown that treatment with the compound leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-9, key events in the apoptotic cascade. ashpublications.org Furthermore, this compound modulates the expression of proteins in the Bcl-2 and Inhibitor of Apoptosis (IAP) families. researchgate.netashpublications.org It has been observed to downregulate the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, while upregulating the pro-apoptotic protein Bim. researchgate.netashpublications.org It also decreases the levels of cIAP1 and cIAP2. ashpublications.org

In addition to the TRAIL pathway, the compound activates the integrated stress response (ISR), marked by the upregulation of Activating Transcription Factor 4 (ATF4). nih.govoncotarget.com This response contributes to its pro-apoptotic effects and is also linked to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL. nih.govimpactjournals.comnih.gov The induction of both the ligand (TRAIL) and its receptor (DR5) creates a potent autocrine and paracrine loop that enhances apoptosis in tumor cells. upenn.eduimpactjournals.com

The table below details the pro-apoptotic activity of this compound across various cancer models.

| Cell Line/Model | Cancer Type | Apoptotic Mechanism | Key Findings |

| Lymphoma Cell Lines | Pediatric Lymphoma | TRAIL Upregulation, Akt/ERK Inhibition ashpublications.org | Induces apoptosis at low micromolar concentrations. ashpublications.org |

| CTCL Cell Lines | Cutaneous T-cell Lymphoma | ISR Activation (ATF4), JAK/STAT & NF-κB Inactivation nih.gov | Selectively induces apoptosis in malignant T cells. nih.govoncotarget.com |

| ALL Cell Lines | Acute Lymphoblastic Leukemia | Caspase-9 Activation, Bcl-2 & IAP Modulation ashpublications.org | Downregulates Bcl-2 and Bcl-xL; upregulates Bim. ashpublications.org |

| Colorectal CSCs | Colorectal Cancer | Akt/Foxo3a/TRAIL-Dependent Pathway nih.govnih.gov | Targets chemotherapy-resistant cancer stem-like cells. nih.gov |

| Endometrial Cancer Cells | Endometrial Cancer | DRD2 Antagonism, Bcl-2 & Mcl-1 Reduction researchgate.net | Reduces expression of anti-apoptotic proteins. researchgate.net |

Disruption of Cellular Microtubule Formation

The primary anticancer mechanisms of this compound are centered on the induction of cell cycle arrest and apoptosis through specific signaling pathways, rather than direct interaction with the microtubular network. upenn.eduresearchgate.net Research on other phenylboronic acid derivatives suggests that their mode of action, which also includes cell cycle arrest, is distinct from that of traditional microtubule-targeting agents. nih.govnih.gov For instance, the observed cell cycle arrest in some studies was not associated with β-tubulin degradation, a common effect of agents that directly disrupt microtubules. nih.govnih.gov

While this compound does not appear to function as a classic microtubule inhibitor that causes depolymerization, the integrity of the microtubule network may influence the compound's efficacy. researchgate.netyoutube.commdpi.com Some evidence suggests an indirect relationship where the disruption of tubulin assembly by other pharmacological means can modulate the affinity of Death Receptor 5 (DR5) for its ligand TRAIL, thereby potentially enhancing TRAIL-induced apoptosis. researchgate.net This indicates that while the compound itself does not disrupt microtubule formation, the status of the cytoskeleton can be a factor in the cellular response to the apoptotic signals it initiates.

Biological Activities and Therapeutic Potential

Antineoplastic Activity of Phenylboronic Acid Derivatives

Phenylboronic acid (PBA) and its derivatives have emerged as significant candidates in cancer therapy due to their unique chemical properties. nih.govnih.gov These compounds exhibit a range of biological activities that make them effective against various cancer types. Their mechanisms of action are often multifaceted, involving targeted interactions with cancer cell-specific markers and modulation of essential cellular processes. nih.govnih.gov The versatility of the PBA scaffold allows for chemical modifications that can enhance potency and selectivity, leading to the development of novel anticancer agents. nih.govnih.gov

Targeted Cancer Therapy via Sialic Acid Recognition

A key strategy in the application of phenylboronic acid derivatives for cancer treatment is their ability to selectively bind to sialic acid (SA) residues. nih.govnih.gov Sialic acids are often overexpressed on the surface of cancer cells, making them an attractive target for therapeutic agents. nih.govnih.gov The interaction between the boronic acid group and the diol moieties of sialic acid is pH-dependent, with a stronger binding affinity in the acidic microenvironment characteristic of tumors. nih.gov This pH sensitivity enhances the selective targeting of cancer cells while minimizing effects on healthy tissues. nih.gov This targeted approach has been explored for the delivery of various therapeutic payloads, including chemotherapy drugs and siRNA, to tumor sites. nih.govacs.org Nanoparticles decorated with PBA have demonstrated enhanced cellular uptake in cancer cells, leading to improved therapeutic efficacy. rsc.org

Efficacy in Specific Cancer Models, including Triple-Negative Breast Cancer and Prostate Cancer

Phenylboronic acid derivatives have shown notable efficacy in preclinical models of aggressive cancers such as triple-negative breast cancer (TNBC) and prostate cancer. nih.govnih.govnih.gov For TNBC, a particularly challenging subtype of breast cancer with limited treatment options, PBA-based prodrugs have been developed. nih.govacs.org For instance, certain phenylboronic acid nitrogen mustards have demonstrated potent and selective activity against TNBC cells, reducing tumor growth by over 90% in xenograft models. nih.govacs.org These compounds are often activated by the high levels of reactive oxygen species (ROS) found in the tumor microenvironment. nih.gov

In the context of prostate cancer, both boric acid and phenylboronic acid have been shown to inhibit the migration of cancer cell lines. nih.gov Phenylboronic acid, in particular, has been identified as a more potent inhibitor of both the migratory and proliferative properties of prostate cancer cells compared to boric acid. nih.govnih.gov Studies have indicated that PBA can decrease the viability of prostate cancer cells and alter their morphology. nih.govnih.gov

| Cancer Model | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Phenylboronic Acid Nitrogen Mustards | Reduced tumor growth by >90% in xenograft models. Showed higher cytotoxicity than conventional chemotherapeutics like chlorambucil (B1668637) and melphalan. | nih.govacs.org |

| Prostate Cancer (DU-145 cells) | Phenylboronic Acid (PBA) | Significantly inhibited cancer cell migration at concentrations as low as 1 µM. Decreased cancer cell viability with prolonged treatment. | nih.govnih.gov |

| Ovarian Cancer (A2780 cells) | Phenylboronic Acid Derivatives | Induced G2/M cell cycle arrest and apoptosis. Demonstrated phase cycle-specific activity. | nih.gov |

Modulation of Cancer Cell Proliferation and Apoptotic Processes

The anticancer effects of phenylboronic acid derivatives are also attributed to their ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). nih.govnih.gov Several studies have shown that these compounds can cause cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.govnih.gov For example, in ovarian cancer cells, specific PBA derivatives have been observed to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis through the activation of caspase-3. nih.govnih.gov

The induction of apoptosis is a critical mechanism for many anticancer drugs. Phenylboronic acid-based systems have been designed to deliver therapeutic agents that trigger apoptotic pathways. nih.govacs.org For instance, PBA-functionalized nanovectors have been used to deliver siRNA that targets and silences anti-apoptotic genes, thereby promoting cancer cell death. acs.org This approach not only inhibits tumor growth but can also overcome drug resistance mechanisms. nih.gov

Anti-Diabetic Applications and Glucose-Responsive Systems

Phenylboronic acid and its derivatives are at the forefront of developing "smart" drug delivery systems for diabetes management, primarily due to their unique ability to bind with glucose. rsc.orgnih.govtandfonline.com This property allows for the creation of materials that can sense glucose levels and release insulin (B600854) in a controlled manner, mimicking the function of a healthy pancreas. rsc.orgmdpi.com

Glucose-Responsive Insulin Delivery Systems

Glucose-responsive insulin delivery systems based on phenylboronic acid are typically formulated as hydrogels, micelles, or nanoparticles. rsc.orgnih.govmdpi.com These systems incorporate PBA moieties that can form reversible covalent bonds with the diol groups of glucose. tandfonline.com At normal blood glucose levels, the PBA-containing polymer is relatively hydrophobic and can encapsulate insulin. When blood glucose levels rise, the binding of glucose to the PBA moieties increases the hydrophilicity and negative charge of the polymer, causing the system to swell or dissociate and release the encapsulated insulin. nih.govmdpi.com

The effectiveness of these systems is often dependent on the pKa of the phenylboronic acid derivative, as this influences its binding affinity for glucose under physiological pH. rsc.org Researchers have developed various PBA derivatives with lower pKa values to enhance their glucose sensitivity in the physiological pH range of 7.4. nih.gov These advanced systems hold the potential to significantly improve glycemic control for individuals with diabetes by providing a self-regulating insulin therapy that reduces the risk of both hyperglycemia and hypoglycemia.

| System Type | Mechanism of Action | Key Features | Reference |

|---|---|---|---|

| PBA-based Hydrogels | Glucose binding causes swelling of the hydrogel matrix, leading to insulin release. | Can be designed to be injectable for sustained insulin delivery. | nih.govmdpi.com |

| PBA-containing Micelles | Glucose competition with PBA-diol complexes leads to micelle dissociation and insulin release. | Offers protection to insulin from enzymatic degradation. | rsc.org |

| PBA-functionalized Nanoparticles | Change in charge density upon glucose binding triggers insulin release. | Can be tailored for various routes of administration. | rsc.orgtandfonline.com |

Anti-Infective Properties and Applications

Beyond their applications in cancer and diabetes, boronic acid derivatives, including phenylboronic acid, have demonstrated promising anti-infective properties. nih.gov This includes activity against bacteria and other microorganisms. researchgate.netfrontiersin.orgnews-medical.net The boron atom in these compounds can interact with key enzymes and cellular components in pathogens, leading to the inhibition of their growth and viability. nih.govnews-medical.net

Boronic acid derivatives have been investigated as inhibitors of β-lactamases, enzymes that confer antibiotic resistance to bacteria by degrading β-lactam antibiotics. nih.govfrontiersin.org By inhibiting these enzymes, boronic acids can restore the efficacy of existing antibiotics. frontiersin.org For example, vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor used in combination with antibiotics to treat complicated urinary tract infections. nih.gov Furthermore, boronic acid derivatives have been shown to be effective against biofilm formation in bacteria such as Pseudomonas aeruginosa, a significant cause of hospital-acquired infections. frontiersin.orgnews-medical.net Some derivatives have also exhibited direct antibacterial activity through interactions with bacterial cell surface glycoproteins. researchgate.netacs.org

Antibacterial and Antifungal Activities of Boronic Acids

Boronic acid derivatives are recognized for their significant antimicrobial properties, acting against a wide range of bacterial and fungal pathogens through various mechanisms. benthamdirect.comresearchgate.netresearchgate.net

Antibacterial Mechanisms: The antibacterial action of boronic acids is multifaceted. A primary mechanism involves the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. mdpi.comnews-medical.net The electrophilic boron atom can form a stable, tetrahedral complex with a critical serine residue in the active site of these enzymes, effectively neutralizing them. mdpi.com This mimics the transition state of the normal enzymatic reaction, acting as a potent inhibitor. mdpi.commdpi.comontosight.ai

Furthermore, boronic acids can interfere with bacterial cell wall synthesis by targeting Penicillin Binding Proteins (PBPs), leading to a loss of structural integrity and cell death. news-medical.net Another key strategy employed by these compounds is the disruption of quorum sensing (QS). nih.gov QS is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and the expression of virulence factors. nih.gov By interfering with QS, boronic acids can prevent the formation of resilient biofilms, which are notoriously difficult to eradicate in clinical settings. researchgate.netnih.gov

Antifungal Mechanisms: The antifungal activity of boronic acids is also well-documented. benthamdirect.comresearchgate.net A principal mechanism is the inhibition of protein synthesis. benthamdirect.com Tavaborole, an FDA-approved antifungal boronic acid, functions by trapping tRNA in the editing site of an aminoacyl-tRNA synthetase, thereby halting protein production. mdpi.com

Many boronic acid compounds disrupt fungal growth by interfering with essential metabolic processes. nih.gov They can impair mitochondrial function, which leads to a reduction in intracellular ATP levels and compromises the integrity of the fungal cell wall. nih.gov Like their antibacterial action, some boronic acids can also inhibit fungal biofilm formation and hyphal development, which are crucial for the virulence of pathogens such as Candida albicans. nih.gov Studies have also shown that phenylboronic acid derivatives can cause abnormal cell morphology, damage the cell membrane, and induce the accumulation of reactive oxygen species within fungal cells. nih.gov

Table 1: Summary of Antimicrobial Mechanisms of Boronic Acids

| Microbe Type | Mechanism of Action | Effect | References |

|---|---|---|---|

| Bacteria | Inhibition of β-lactamase enzymes | Overcomes antibiotic resistance | mdpi.commdpi.com |

| Interference with Penicillin Binding Proteins (PBPs) | Disrupts cell wall synthesis | news-medical.net | |

| Disruption of Quorum Sensing (QS) | Inhibits biofilm formation and virulence | nih.gov | |

| Fungi | Inhibition of aminoacyl-tRNA synthetase | Halts protein synthesis | mdpi.com |

| Impairment of mitochondrial function | Reduces cellular energy (ATP), compromises cell wall | nih.gov | |

| Induction of oxidative stress | Causes cellular damage via reactive oxygen species | nih.gov | |

| Inhibition of biofilm and hyphal formation | Reduces virulence and colonization | nih.gov |

Exploration of Other Potential Therapeutic Areas

Based on the extensive research into phenylboronic acid (PBA) and its derivatives, 4-(Phenethylcarbamoyl)phenylboronic acid holds potential for investigation in several other therapeutic domains beyond antimicrobial applications.

Cancer Therapy: One of the most promising areas for PBA derivatives is in oncology. nih.govnih.govthno.org This potential stems from PBA's unique ability to form reversible covalent bonds with sialic acid (SA) residues, which are often overexpressed on the surface of cancer cells. nih.govthno.org This interaction allows for the targeted delivery of therapeutic agents directly to tumors, potentially increasing efficacy while minimizing side effects on healthy tissues. nih.govjapsonline.com PBA-functionalized nanomaterials are being actively developed for applications in chemotherapy, gene therapy, and diagnostics. nih.govtandfonline.comnih.gov Furthermore, the boronic acid moiety itself is central to the action of proteasome inhibitors like Bortezomib, a successful drug for treating multiple myeloma. mdpi.comthno.orgnih.gov This highlights the potential of boronic acids to act not just as targeting agents but as active pharmaceutical ingredients. ingentaconnect.com

Glucose Sensing and Diabetes Management: The ability of the boronic acid group to bind reversibly with compounds containing diol groups, such as glucose, has made it a focal point of diabetes research. nih.govjapsonline.com This property is being exploited to create glucose-responsive systems for the controlled release of insulin. japsonline.comrsc.org Materials like hydrogels or nanoparticles functionalized with PBA can change their structure in response to varying glucose concentrations, releasing insulin only when it is needed. japsonline.comrsc.org This approach could lead to more sophisticated and "smart" insulin delivery systems, improving glycemic control for patients. rsc.org

Enzyme Inhibition: The capacity of boronic acids to act as transition-state inhibitors extends beyond β-lactamases to other enzyme classes, particularly serine proteases. nih.govingentaconnect.com These enzymes play critical roles in physiological processes like blood coagulation and inflammation. By designing boronic acid molecules that fit the active sites of specific proteases, it is possible to develop highly selective inhibitors for various diseases. nih.govingentaconnect.com This versatility has established boronic acids as a privileged scaffold in drug discovery for enzyme-targeted therapies. ontosight.aimdpi.com

Wound Healing: Recent studies have suggested that some boron-containing compounds, including boronic acids, can act as modulators of inflammation and promote wound healing. researchgate.netjapsonline.com They may induce vascular regeneration and enhance cell migration and proliferation in the wound area, making them attractive candidates for treating chronic wounds, such as diabetic foot ulcers. researchgate.net

Table 2: Potential Therapeutic Areas for this compound Based on Phenylboronic Acid (PBA) Research

| Therapeutic Area | Rationale / Mechanism | Application Example | References |

|---|---|---|---|

| Cancer Therapy | Selective binding to sialic acid on cancer cells; proteasome inhibition. | Targeted drug delivery, Boron Neutron Capture Therapy (BNCT), direct anticancer agents. | mdpi.comnih.govnih.govthno.org |

| Diabetes Management | Reversible binding to glucose (a diol). | Glucose-responsive "smart" insulin delivery systems, glucose sensors. | japsonline.comnih.govjapsonline.comrsc.org |

| Enzyme Inhibition | Mimics the tetrahedral transition state of enzyme-substrate complexes. | Inhibition of serine proteases for inflammatory or thrombotic diseases. | ontosight.ainih.govingentaconnect.commdpi.com |

| Wound Healing | Modulation of inflammation, induction of vascular regeneration. | Treatment of chronic wounds and diabetic ulcers. | researchgate.netjapsonline.com |

Advanced Delivery Systems and Formulations

Phenylboronic Acid-Functionalized Nanoparticles for Targeted Drug Delivery

The functionalization of nanoparticles with phenylboronic acid (PBA) moieties represents a significant strategy for active targeting in drug delivery, particularly in oncology. researchgate.net This approach leverages the inherent affinity of PBA for sialic acid (SA), a sugar molecule that is frequently overexpressed on the surface of various cancer cells. rsc.orgnih.gov This interaction facilitates the selective accumulation of drug-loaded nanoparticles at the tumor site, enhancing therapeutic efficacy while minimizing off-target effects. researchgate.netnih.gov

The mechanism of targeting relies on the formation of reversible boronate ester bonds between the boronic acid group of the nanoparticle and the cis-diol groups present in sialic acid residues on the cell membrane. nih.govnih.gov This specific binding allows PBA-decorated nanoparticles to act as "magic bullets," selectively recognizing and attaching to cancerous cells. nih.gov This targeting capability has been demonstrated in various nanosystems, including polymeric nanoparticles, micelles, and dendrimers, designed to deliver chemotherapeutics, genes, and other therapeutic agents. researchgate.netrsc.orgresearcher.life

Research has shown that the uptake of PBA-functionalized nanoparticles by cancer cells is significantly higher compared to their non-functionalized counterparts. For instance, studies using elastin-like polypeptide nanoparticles incorporated with phenylboronic acid (ELP-PAPBA NPs) demonstrated that cellular uptake decreased dramatically when tumor cells were pre-treated with free sialic acid, confirming the crucial role of the PBA-SA interaction in the targeting process. rsc.org These nanoparticles, with sizes around 100 nm, have shown high stability and significant drug loading capacities for chemotherapeutic agents like doxorubicin. rsc.org Similarly, PBA-grafted polyethylenimine (PEI-PBA) nanovectors have been developed for targeted siRNA delivery, achieving up to 70–90% siRNA uptake in several cancer cell lines through the recognition of sialic acid structures. acs.org

The design of these nanoparticles often involves creating an amphiphilic structure that can self-assemble in aqueous environments, encapsulating hydrophobic drugs within a core while the hydrophilic, PBA-functionalized shell interacts with the biological environment. nih.govnih.gov This structure not only improves the solubility and stability of the payload but also ensures that the targeting ligands are displayed on the nanoparticle surface for effective interaction with cancer cells. rsc.org In vivo studies have confirmed the enhanced tumor accumulation and penetration of these PBA-functionalized nanoparticles, leading to superior anticancer activity compared to the free drug. rsc.org

| Nanoparticle System | Target | Payload | Key Research Findings | Reference |

|---|---|---|---|---|

| Phenylboronic acid-installed polymeric micelles | Sialylated epitopes on cancer cells | Oxaliplatin parent complex | Selectively recognizes sialic acid overexpressed on cancer cells for targeted drug delivery. | researcher.life |

| PBA-grafted Polyethylenimine (PEI-PBA) | Sialic acid on cancer cell membrane | siRNA (PLK-1) | Dramatically increased siRNA uptake (70-90%) in cancer cells; facilitated tumor-targeted siRNA delivery and decreased target gene expression. | acs.org |

| Elastin-like polypeptide nanoparticles (ELP-PAPBA NPs) | Overexpressed sialic acid in cancer cells | Doxorubicin (DOX) | Nanoparticles of ~100 nm size; DOX loading content of ~10% and encapsulation efficiency of ~85%; showed enhanced tumor accumulation and superior anticancer activity in vivo. | rsc.org |

| PBA-modified Chitosan Nanoparticles | Tumor cells (via sialic acid) | Doxorubicin (DOX) | PBA modification improved cellular uptake in tumor cells due to interaction with sialic acid. | japsonline.com |

Hydrogels and Polymeric Systems for Controlled and Self-Regulated Release

Hydrogels and other polymeric systems incorporating phenylboronic acid derivatives are at the forefront of developing "smart" materials capable of controlled and self-regulated drug release. These systems are particularly notable for their responsiveness to glucose, making them highly promising for creating closed-loop insulin (B600854) delivery systems for diabetes management. scientific.netmdpi.comrsc.org The fundamental principle behind their function is the reversible formation of boronate esters between PBA and molecules with cis-diol structures, such as glucose. mdpi.com

In a typical glucose-responsive hydrogel, a drug like insulin is physically entrapped within the three-dimensional polymer network. mdpi.com The network's integrity is maintained by crosslinks, which can be formed by boronate ester bonds between PBA moieties and a polyol polymer (e.g., polyvinyl alcohol). mdpi.com In a low-glucose environment, the hydrogel remains in a relatively shrunken or stable state, limiting the release of the encapsulated drug. When blood glucose levels rise, glucose molecules diffuse into the hydrogel and competitively bind with the PBA groups. mdpi.com This competition leads to the dissociation of the crosslinks within the hydrogel network. mdpi.com As the number of crosslinks decreases, the hydrogel swells, its mesh size increases, and the entrapped insulin is released in a controlled manner. mdpi.com This process is reversible; as glucose levels fall, the competitive binding decreases, the crosslinks reform, and drug release is attenuated. nih.gov

The sensitivity and release kinetics of these hydrogels can be precisely tuned by modifying their chemical composition. scientific.net For instance, incorporating polymers like poly(N-isopropylacrylamide) (poly(NIPAAm)) can add thermo-responsive properties to the hydrogel. nih.gov The monomer ratio, polymer concentration, and the specific chemical structure of the PBA derivative all have a significant influence on the swelling behavior and glucose sensitivity of the hydrogel. scientific.netillinois.edu Researchers have developed various PBA-based hydrogels, including injectable and self-healing formulations, which offer advantages for minimally invasive administration and long-term stability. mdpi.commdpi.com

| Hydrogel System | Stimulus | Released Drug/Molecule | Mechanism of Release | Reference |

|---|---|---|---|---|

| 3D-Printed PHEMA-based hydrogels with PBA | Glucose | Pinacol (model molecule), Insulin | Competitive binding of glucose with PBA decreases hydrogel crosslinking, leading to swelling and accelerated drug release. | mdpi.com |

| Poly(NIPAAm-co-AAPBA) hydrogel | Glucose, Temperature | Insulin | Glucose-induced dissociation of boronic ester linkages and temperature-induced volume phase transition of poly(NIPAAm) controls release. | mdpi.com |

| Dual-responsive LME-(PLP-PBA) hydrogels | pH, Glucose | Insulin | Increased pH and glucose concentration enhance the pore size of the hydrogel, promoting insulin release. | nih.gov |

| Glycopolymer hydrogels with PBA | Glucose | Insulin, Rhodamine B | Glucose-triggered dissociation of boronic ester crosslinks within the hydrogel structure. | mdpi.com |

Design of Stimuli-Responsive Drug Release Mechanisms

The versatility of boronic acid chemistry allows for the design of delivery systems that respond to a variety of physiological and pathological stimuli beyond glucose. These stimuli-responsive systems are engineered to release their therapeutic payload specifically at the site of disease, which is often characterized by a unique microenvironment. Key stimuli that have been exploited include pH, reactive oxygen species (ROS), and adenosine (B11128) triphosphate (ATP). researchgate.netmdpi.comnih.gov

pH-Responsive Systems: The tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissue (pH ~7.4). This pH difference can be harnessed to trigger drug release. nih.gov Delivery systems can be constructed using boronic ester bonds that are stable at physiological pH but are hydrolyzed under acidic conditions. nih.govmdpi.com For example, nanoparticles have been developed where a hydrophilic polymer shell is linked to a hydrophobic, drug-loaded core via pH-sensitive phenylboronic ester bonds. nih.govmdpi.com Upon reaching the acidic tumor environment, these bonds break, leading to the disassembly of the nanoparticle and the release of the encapsulated drug. nih.govnih.gov This approach has been shown to achieve high drug encapsulation efficiency and targeted, pH-triggered release of anticancer drugs like paclitaxel. mdpi.com

ROS-Responsive Systems: Many disease sites, including inflamed tissues and tumors, exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). rsc.orgnih.gov Phenylboronic esters are susceptible to oxidation by ROS, which results in the cleavage of the C–B bond. nih.gov This property has been exploited to create ROS-responsive drug delivery platforms. rsc.orgnih.gov For instance, amphiphilic block polymers containing a ROS-labile phenylboronic ester linker can self-assemble into nanovesicles. rsc.org In the presence of high ROS concentrations, the linker is cleaved, causing the nanostructure to fall apart and release its cargo. rsc.orgbohrium.com This strategy has been used to deliver anti-inflammatory and anti-thrombotic drugs specifically to sites of inflammation. rsc.org

Other Stimuli: Beyond pH and ROS, PBA-based systems can be designed to respond to other biologically relevant molecules. For example, the high concentration of adenosine triphosphate (ATP) inside cells compared to the extracellular environment can be used as a trigger. Systems have been developed where boronic acids form complexes that are disrupted by ATP, leading to intracellular drug release. mdpi.com This multi-stimuli responsiveness allows for the creation of highly specific and "intelligent" delivery systems that can navigate the complexities of the biological environment to deliver drugs with high precision. mdpi.comnih.gov

| Stimulus | System Type | Mechanism of Action | Example Application | Reference |

|---|---|---|---|---|

| Low pH (Acidic Microenvironment) | Nanoparticles with boronic ester linkages | Hydrolysis of the boronic ester bond in acidic conditions leads to nanoparticle disassembly and drug release. | Targeted delivery of anticancer drugs (e.g., Paclitaxel) to tumors. | nih.govnih.govmdpi.com |

| Reactive Oxygen Species (ROS) | Nanovesicles with ROS-responsive linkers | Oxidative cleavage of the C-B bond in the phenylboronic ester by ROS, causing disruption of the nanocarrier. | Delivery of anti-inflammatory and anti-thrombotic drugs to inflamed tissues. | rsc.orgnih.govbohrium.com |

| Glucose | Hydrogels | Competitive binding of glucose displaces drug-carrier linkages or dissociates hydrogel crosslinks, causing swelling and release. | Self-regulated, "on-demand" insulin delivery for diabetes treatment. | rsc.orgmdpi.commdpi.com |

| ATP | Polyplex micelles | Intracellular ATP disrupts boronic acid complexes within the carrier, aiding in the release of genetic material. | Intracellular delivery of plasmid DNA (pDNA). | mdpi.com |

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the preclinical research and in vivo studies of the chemical compound “4-(Phenethylcarbamoyl)phenylboronic acid” to generate the requested article.

The provided outline requires detailed research findings for the following sections, focused solely on this specific compound:

Preclinical Research and in Vivo Studies

Toxicology and Biocompatibility Assessments

The available research extensively covers the broader class of phenylboronic acids (PBA) and their derivatives, detailing their potential in applications like targeted cancer therapy due to their affinity for sialic acids overexpressed on tumor cells. Studies frequently investigate compounds such as the unmodified phenylboronic acid or 4-carboxyphenylboronic acid, often in the context of their conjugation to nanoparticles or other drug delivery systems. nih.govnih.govnih.gov However, specific efficacy, pharmacokinetic, biodistribution, and toxicology data for the phenethylcarbamoyl derivative are not detailed in the accessible literature.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on “4-(Phenethylcarbamoyl)phenylboronic acid” is not possible at this time. Fulfilling the request would require speculating or extrapolating from related but structurally different compounds, which would not meet the required standards of scientific accuracy for the specified subject.

Computational and Biophysical Studies

Structure-Activity Relationship (SAR) Analysis of Boronic Acid Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how the chemical structure of a compound influences its biological activity. collaborativedrug.com For boronic acid derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The core principle is that similar molecules often exhibit similar physical and biological properties, allowing for the prediction of a new compound's effects based on its molecular structure. collaborativedrug.com

The boronic acid moiety, B(OH)₂, is the key pharmacophore responsible for the characteristic interactions of this class of compounds, often forming reversible covalent bonds with active site residues of target enzymes, such as the N-terminal threonine of the proteasome or the catalytic serine in serine proteases. nih.govnih.gov SAR studies have consistently shown that removal or replacement of the boronic acid group leads to a significant decrease in binding affinity and inhibitory activity. nih.gov

Key insights from SAR studies on phenylboronic acid derivatives include:

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens) onto the phenyl ring increases the Lewis acidity of the boron atom. nih.govmdpi.com This enhanced electrophilicity facilitates the formation of a more stable tetrahedral boronate complex with nucleophilic residues in the target's active site, thereby increasing binding affinity and potency. nih.gov

Scaffold Modification : The scaffold connecting the boronic acid to other parts of the molecule profoundly influences its reactivity and binding. nih.gov Modifications to the amide linkage or the phenethyl group in a compound like 4-(Phenethylcarbamoyl)phenylboronic acid can alter its orientation within the binding pocket, affecting interactions with surrounding amino acids.

Steric Factors : The size and shape of substituents play a critical role. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. nih.gov SAR analyses aim to find the optimal balance of substituent size and position to maximize target engagement. nih.gov

These analyses combine experimental data with computational modeling to build a comprehensive picture of how structural modifications translate into functional changes, guiding the rational design of more effective inhibitors. researchgate.net

| Structural Modification | General Effect on Activity | Rationale |

|---|---|---|

| Removal of Boronic Acid Moiety | Decreased Affinity/Activity | The boronic acid is the key group for forming reversible covalent bonds with the target. nih.gov |

| Addition of Electron-Withdrawing Groups to Phenyl Ring | Increased Potency | Enhances the Lewis acidity of the boron atom, leading to a more stable complex with the target. nih.gov |

| Alteration of Linker/Scaffold | Variable | Changes the compound's orientation and interactions within the binding pocket. nih.gov |

| Introduction of Bulky Substituents | Variable | Can improve binding through new interactions or cause steric clashes, depending on the target's topology. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com Using scoring functions, software like AutoDock estimates the binding energy, which correlates with binding affinity. nih.gov For boronic acid derivatives, docking studies can reveal how the molecule fits into the active site of an enzyme. nih.gov These simulations can identify key interactions, such as:

The covalent interaction between the boron atom and a catalytic residue (e.g., serine, threonine). nih.gov

Hydrogen bonds between the amide group or other functional groups and amino acid side chains. mdpi.com

Hydrophobic interactions between the phenyl and phenethyl rings and nonpolar pockets within the receptor.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com While docking provides a static snapshot, MD simulations, often performed using software like Gromacs, track the movements and conformational changes of every atom in the system for nanoseconds or longer. nih.govnih.gov This allows researchers to:

Assess the stability of the docked pose and the ligand-protein complex as a whole. nih.gov

Observe how water molecules and ions influence the binding interface.

Calculate the binding free energy with greater accuracy by considering the dynamic nature of the interaction. nih.gov

Together, these methods provide a detailed theoretical model of the ligand-target interaction, helping to explain experimental observations from SAR studies and guiding the design of new derivatives with enhanced affinity and specificity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netjocpr.com The fundamental goal of QSAR is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules, thereby accelerating the drug discovery process and prioritizing the most promising candidates for synthesis. collaborativedrug.comresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Collection : A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov For boronic acids, this could involve a set of dipeptidyl boronic acid proteasome inhibitors. nih.gov

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. nih.govslideshare.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation sets (compounds not used in model creation) to ensure its robustness and reliability. mdpi.comresearchgate.net

For boronic acid derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like the proteasome. nih.govdocumentsdelivered.com These models can identify which molecular properties are most critical for activity. For example, a QSAR model might reveal that higher electronegativity on the phenyl ring and a specific spatial arrangement of atoms are positively correlated with inhibitory potency. nih.gov This information provides direct, actionable guidance for designing new compounds with potentially superior activity. jocpr.com

Elucidation of Binding Affinities and Selectivity Profiles

A crucial aspect of drug development is determining a compound's binding affinity (how strongly it binds to its target) and its selectivity (how well it distinguishes between the intended target and other related proteins). nih.gov High affinity is necessary for potency, while high selectivity is essential for minimizing off-target effects. nih.gov

The binding of phenylboronic acid derivatives is often characterized by the formation of a reversible covalent bond with nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites or the cis-diols found in carbohydrates like sialic acid. nih.govnih.govnih.gov The strength of this interaction, or binding affinity, is influenced by several factors:

pH : The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form is pH-dependent. The tetrahedral form is generally more reactive towards diols, meaning binding affinity can be modulated by pH. nih.govacs.org

Lewis Acidity : As noted in SAR studies, increasing the Lewis acidity of the boron atom through electron-withdrawing substituents enhances its ability to form stable complexes, thus increasing binding affinity. nih.gov

Selectivity is achieved by designing the molecule to fit the unique topology and chemical environment of the target's binding site. For example, while the boronic acid moiety may interact with many serine proteases, the rest of the molecule's structure (the "scaffold") can be tailored to make specific, favorable contacts only within the active site of the desired enzyme, leading to selective inhibition. nih.gov Phenylboronic acid-based materials have demonstrated a broad spectrum of selectivity, capable of binding to a wide variety of compounds containing cis-diols. acs.orgresearchgate.net This property is particularly useful in targeting glycoproteins or sialic acids that are overexpressed on the surface of cancer cells. rsc.orgresearchgate.net

| Factor | Influence on Binding and Selectivity | Example Mechanism |

|---|---|---|

| pH | Affects binding affinity | Governs the equilibrium between the less reactive trigonal boronic acid and the more reactive tetrahedral boronate anion. nih.govacs.org |

| Lewis Acidity of Boron | Increases binding affinity | Electron-withdrawing groups on the phenyl ring enhance the boron's electrophilicity, stabilizing the bond with the target. nih.gov |

| Molecular Scaffold | Crucial for selectivity | The shape and functional groups of the rest of the molecule dictate specific non-covalent interactions with the target's unique binding pocket. nih.gov |

| Target Residues | Determines binding partner | Can form reversible covalent bonds with nucleophilic residues (e.g., Ser, Thr) or cis-diols on glycoproteins. nih.govnih.gov |

Analytical Methodologies for Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and confirming the identity of 4-(Phenethylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for the structural confirmation of this compound. In 1H NMR, specific chemical shifts would be expected for the aromatic protons of the phenylboronic acid and the phenethyl moieties, as well as for the methylene (B1212753) (-CH2-) groups of the ethyl chain and the amide (-NH-) proton. For example, in related phenylboronic acid compounds, aromatic protons typically appear in the range of 7.3 to 8.0 ppm. chemicalbook.com 11B NMR spectroscopy is particularly valuable for studying boronic acids, as it directly probes the boron atom. nsf.govnih.gov The chemical shift in 11B NMR can distinguish between the sp2-hybridized boronic acid and the sp3-hybridized boronate ester, which is formed upon interaction with diols. nsf.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) mass spectrometry of similar small molecules often shows a clear molecular ion peak. nist.gov In studies of phenylboronic acid, the most intense fragments observed in time-of-flight mass spectra are often BO− and BO2−. nih.gov Advanced techniques like LC-MS/MS can be used for highly sensitive detection and quantification. scirp.orgscirp.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nist.govresearchgate.net Key characteristic absorption bands for this compound would include the B-O-H stretching and bending vibrations, the N-H and C=O stretching of the amide group, and the C-H and C=C vibrations of the aromatic rings. For instance, the B-O asymmetric stretching vibration in phenylboronic acid is typically observed around 1345 cm-1. researchgate.net

Table 1: Spectroscopic Data for Phenylboronic Acid Derivatives

| Technique | Compound Type | Observed Features | Reference |

|---|---|---|---|

| 1H NMR | Phenylboronic acid | Aromatic protons at 7.3-8.0 ppm | chemicalbook.com |

| 11B NMR | Phenyl boronic acids | Distinguishes between sp2 and sp3 hybridization of boron | nsf.govnih.gov |

| Mass Spectrometry | Phenylboronic acid | Dominant fragments of BO− and BO2− | nih.gov |

| IR Spectroscopy | Phenylboronic acid | B-O asymmetric stretching at ~1345 cm-1 | researchgate.net |

Chromatographic Methods for Detection, Quantification, and Separation

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of boronic acids. researchgate.net A typical HPLC system for the analysis of boronic acid derivatives might consist of a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. researchgate.netsielc.com An on-line HPLC method for the detection of boronic acids has been developed using a post-column reaction with alizarin (B75676) to form a fluorescent complex, which is then detected by a fluorescence detector. wur.nl This method is applicable for both isocratic and gradient HPLC runs. wur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, LC-MS/MS is the method of choice. scirp.orgscirp.org A sensitive LC-MS/MS method has been developed for the simultaneous quantification of boronic acids at trace levels. scirp.orgscirp.org This method can achieve good linearity over a wide concentration range and has been validated according to ICH guidelines. scirp.orgscirp.org

Boronate Affinity Chromatography: This specialized chromatographic technique utilizes the reversible covalent interaction between boronic acids and cis-diol-containing compounds. nih.govagilent.com While this compound itself would be the ligand in such an application, the principles of this technique are relevant to its interactions. The binding is pH-dependent, with stronger binding occurring at alkaline pH where the boronic acid is in its tetrahedral boronate form. nih.govagilent.com

Table 2: Chromatographic Conditions for Boronic Acid Analysis

| Method | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water with formic or phosphoric acid | UV | researchgate.netsielc.com |

| On-line HPLC | - | - | Fluorescence (post-column reaction with alizarin) | wur.nl |

| LC-MS/MS | C18 | Acetonitrile/Water with 0.1% ammonia | Tandem Mass Spectrometry (ESI negative mode) | scirp.orgscirp.org |

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. cnr.itresearchgate.net A closely related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been used to create a capture surface for analyzing interactions with glycoproteins. researchgate.net In this setup, the boronic acid derivative is immobilized on a sensor chip, and the binding of glycoproteins from a solution is monitored. researchgate.net The interaction between the boronic acid and the cis-diol moieties of the glycoproteins results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cnr.itresearchgate.net This allows for the determination of kinetic parameters such as association and dissociation rate constants. The glycoproteins can be readily released from the surface using a borate (B1201080) buffer. researchgate.net This methodology could be adapted to study the interactions of this compound with various biological targets.

Table 3: Application of a Related Boronic Acid in SPR

| Immobilized Ligand | Analyte | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) | Glycoproteins | Real-time interaction analysis | Strong interaction with glycoproteins, reversible with borate buffer | researchgate.net |

Development and Validation of In Vitro Assays for Biological Activity Assessment

To evaluate the biological activity of this compound, a variety of in vitro assays can be developed and validated.

Cytotoxicity Assays: A common starting point for assessing the biological effect of a compound is to determine its cytotoxicity against various cell lines. The crystal violet staining assay is a method used to determine the viability of cells in culture. nih.gov This assay measures the number of living cells at the time of fixation and staining. nih.gov For phenylboronic acid, cytotoxic effects have been shown to be dose-dependent in both tumor and non-tumor cell lines. nih.govnih.gov

Enzyme Inhibition Assays: If this compound is being investigated as an enzyme inhibitor, specific assays are required to determine its potency. For example, the introduction of a boronic acid group into a molecule has been shown to significantly enhance the inhibition of enzymes like autotaxin, with IC50 values in the nanomolar range. mdpi.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Ligand-Binding Assays: These assays are used to measure the binding affinity of a compound to a specific receptor or other biological target. researchgate.net This can be done using a variety of formats, including those that rely on fluorescence, radioactivity, or other detection methods.

Cell-Based Functional Assays: Beyond simple cytotoxicity, cell-based assays can be developed to investigate the effect of this compound on specific cellular processes. For instance, assays can be designed to measure the inhibition of cell proliferation or the induction of apoptosis.

The validation of these assays is critical to ensure their reliability and reproducibility. Validation experiments typically assess parameters such as sensitivity, specificity, precision, accuracy, and the range of detection. researchgate.net

Table 4: Examples of In Vitro Assays for Boronic Acid Compounds

| Assay Type | Purpose | Example Finding for a Boronic Acid | Reference |

|---|---|---|---|

| Crystal Violet Staining | Determine cell viability/cytotoxicity | Dose-dependent cytotoxic effects of phenylboronic acid on tumor and non-tumor cell lines | nih.govnih.gov |

| Enzyme Inhibition | Quantify inhibitory potency (e.g., IC50) | A boronic acid-containing compound was a 440-fold more active inhibitor of autotaxin (IC50 of 6 nM) | mdpi.com |

| Cell Proliferation | Assess anti-proliferative effects | A p-carborane (B1425697) analog of a di-tert-butylphenol suppressed HCT116 cell proliferation | mdpi.com |

Future Research and Translational Potential of this compound and its Derivatives

The landscape of medicinal chemistry is continually advancing, with phenylboronic acid (PBA) and its derivatives emerging as a particularly promising class of compounds. Their unique ability to form reversible covalent bonds with diols makes them suitable for a wide range of biological applications, from enzyme inhibition to targeted cancer therapy. nih.govnih.gov This article explores the future research directions and translational perspectives for a specific member of this class, this compound, by examining strategies to enhance its efficacy, exploring new therapeutic roles, and leveraging innovations in drug delivery and personalized medicine.

Q & A

Basic: What analytical techniques are recommended for characterizing 4-(Phenethylcarbamoyl)phenylboronic acid?

To confirm the structural integrity and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carbamoyl linkage. ¹¹B NMR can assess boronic acid functionality .

- Infrared (IR) Spectroscopy : Identify characteristic B–O (∼1,350 cm⁻¹) and carbamoyl C=O (∼1,650 cm⁻¹) stretches .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) .